N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide
CAS No.: 94139-07-8
Cat. No.: VC17022165
Molecular Formula: C22H40N2O2
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94139-07-8 |
|---|---|
| Molecular Formula | C22H40N2O2 |
| Molecular Weight | 364.6 g/mol |
| IUPAC Name | (9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide |
| Standard InChI | InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+ |
| Standard InChI Key | CILZLMIUIYKBRQ-IUQGRGSQSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound’s systematic IUPAC name is [2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate, reflecting its conjugated triene system and acetylated hydroxyethylaminoethyl group . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94139-11-4 | |
| EC Number | 303-026-3 | |
| Molecular Formula | ||
| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C | |
| InChIKey | LNVRPBMYZQBPEZ-OKLKQMLOSA-N |
The presence of three double bonds at positions 9, 12, and 15 confers significant conformational flexibility, while the hydroxyethylaminoethyl group enhances solubility in polar solvents .
Structural Analogues
Comparative analysis with related compounds highlights structural variations influencing functionality:
The unsaturated triene system in N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide reduces crystallinity compared to saturated analogues, favoring liquid-state behavior at room temperature .
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties reveal critical behavioral characteristics:
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
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NMR: NMR signals at δ 5.3–5.4 ppm (triene protons), δ 3.4–3.6 ppm (ethyleneamino groups), and δ 2.2 ppm (acetate methyl) .
Biological Activity and Mechanisms
Membrane Interaction Dynamics
The compound’s amphiphilic structure enables insertion into lipid bilayers, altering membrane fluidity and phase behavior. Studies on analogues demonstrate:
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Fluidity Modulation: Increased membrane disorder in saturated lipid systems .
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Permeability Effects: Enhanced transport of small hydrophilic molecules across model membranes.
These properties suggest potential as a drug delivery enhancer or membrane protein stabilization agent .
Industrial and Research Applications
Surfactant Formulations
The compound’s dual solubility profile makes it suitable for nonionic surfactants in:
Biochemical Research
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